N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophen ring, a thiazolidin ring, and a phenylprop-2-en-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide typically involves multiple steps. The starting materials and reagents used in the synthesis include tetrahydrothiophene, thiazolidine, and phenylprop-2-en-1-al. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-propoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H20N2O5S2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C19H20N2O5S2/c1-20(15-10-11-28(25,26)13-15)17(22)12-21-18(23)16(27-19(21)24)9-5-8-14-6-3-2-4-7-14/h2-9,15H,10-13H2,1H3/b8-5+,16-9- |
InChI Key |
AEAVDMNNAAPQLI-FJGPGAONSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
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